molecular formula C13H14FN3O B15112342 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B15112342
M. Wt: 247.27 g/mol
InChI Key: RYVUBUJNHUFFIW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a fluorinated aromatic ring and a triazaspiro core. Its molecular formula is C₁₃H₁₃FN₃O (assuming neutral form; hydrochloride form is noted with CAS 1820741-03-4 in ).

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18)

InChI Key

RYVUBUJNHUFFIW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antioxidant activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Aromatic Ring

a. Fluorine Position Variants
  • 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS 1707394-46-4): Differs in fluorine position (3- vs. 4-fluorophenyl) and azaspiro nitrogen count (1,4,7 vs. 1,4,8). Molecular weight: 247.27 g/mol (C₁₃H₁₄FN₃O).
b. Halogen-Substituted Analogs
  • 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 892287-56-8):
    • Chlorine replaces fluorine, increasing electronegativity and atomic radius.
    • Molecular weight: 263.72 g/mol (C₁₃H₁₄ClN₃O).
    • Chlorine’s stronger electron-withdrawing effect may enhance metabolic stability but reduce solubility compared to fluorine .
c. Methyl-Substituted Analog
  • 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7):
    • Methyl group replaces fluorine, reducing electronegativity but increasing hydrophobicity.
    • Molecular weight: 243.31 g/mol (C₁₄H₁₇N₃O).
    • The methyl group’s inductive effect could lower binding affinity to polar targets but improve membrane permeability .

Modifications to the Azaspiro Core

a. Sulfonyl Group Addition
  • 8-(2,4-Difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189691-12-0):
    • Incorporates a sulfonyl group, increasing molecular weight to 423.41 g/mol (C₁₉H₁₆F₃N₃O₃S).
    • The sulfonyl group enhances polarity and may improve metabolic stability or receptor specificity .
b. Biphenyl and Functional Group Additions
  • (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one: Features a biphenyl core with hydroxyl and methoxy groups. Molecular formula: C₂₃H₂₃ClFNO₃. These modifications enhance pharmacological activity, as evidenced by its use in tumor therapy .
a. Anticancer Activity
  • 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives :
    • Analogs with triazolopiperazine or chlorophenyl substitutions (e.g., from ) show IC₅₀ values of 2.14–5.52 µM against A549 (lung) and HCT-116 (colon) cancer cells.
    • Fluorine and chlorine substituents correlate with improved efficacy due to enhanced dipole interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₁₃H₁₃FN₃O ~247.27 4-Fluorophenyl Medicinal intermediate
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one C₁₃H₁₄FN₃O 247.27 3-Fluorophenyl, 1,4,7-triazaspiro Altered steric effects
3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₁₃H₁₄ClN₃O 263.72 4-Chlorophenyl Enhanced metabolic stability
8-(2,4-Difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[...] C₁₉H₁₆F₃N₃O₃S 423.41 Sulfonyl group Increased polarity
(5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-... C₂₃H₂₃ClFNO₃ 432.89 Biphenyl, hydroxyl, methoxy Antitumor activity

Biological Activity

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. Its molecular formula is C13_{13}H12_{12}F1_{1}N5_{5}O, with a molecular weight of approximately 247.27 g/mol. The compound features a fluorophenyl group , which enhances its chemical stability and biological activity compared to other spirocyclic compounds.

Structural Characteristics

The compound's spirocyclic structure allows it to engage in specific interactions with biological targets, which is crucial for its pharmacological properties. The presence of nitrogen atoms within the spiro framework contributes to its unique reactivity and binding capabilities.

PropertyValue
Molecular FormulaC13_{13}H12_{12}F1_{1}N5_{5}O
Molecular Weight247.27 g/mol
Structure TypeSpirocyclic

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

  • Anti-inflammatory properties : It may reduce inflammation through modulation of inflammatory mediators.
  • Antioxidant effects : The compound could scavenge free radicals, thus protecting cells from oxidative stress.
  • Interaction with dopamine D2-like receptors : This interaction is particularly relevant for therapeutic applications in treating neurological disorders such as Parkinson's disease.

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

CompoundNotable PropertiesBiological Activity
2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-oneSpirocyclicPotential insecticidal properties
Spiro-tetronic Acid DerivativesSpirocyclicKnown for insecticidal and acaricidal properties
Spirocyclic Propionamide DerivativesSpirocyclicComparable biological activities

Future Directions

Ongoing research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are crucial for developing this compound into a viable drug candidate.

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